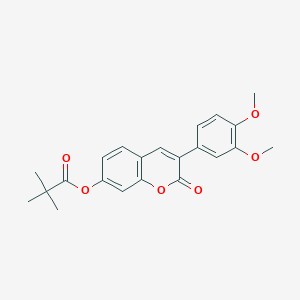

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate

Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a dimethoxyphenyl group, and a dimethylpropanoate ester, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-22(2,3)21(24)27-15-8-6-14-10-16(20(23)28-18(14)12-15)13-7-9-17(25-4)19(11-13)26-5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBVJCHHBHWVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid such as aluminum chloride.

Esterification: The final step involves the esterification of the chromen-2-one derivative with 2,2-dimethylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reagents: HCl (6 M), reflux at 80–90°C for 4–6 h

Product: 7-hydroxy-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

Mechanism: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. -

Basic Hydrolysis :

Reagents: NaOH (1 M), aqueous ethanol, 60°C for 2–3 h

Product: Corresponding carboxylate salt (e.g., sodium 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl oxide)

Mechanism: Nucleophilic acyl substitution via hydroxide ion attack.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl, 80°C, 4 h | 7-hydroxy derivative | 85–90 |

| Basic Hydrolysis | NaOH, 60°C, 2 h | Carboxylate salt | 75–80 |

Nucleophilic Substitution

The ester group participates in nucleophilic substitution with amines or alcohols:

-

Aminolysis :

Reagents: Ethylenediamine, DMF, 100°C, 8 h

Product: Amide derivative (e.g., 3-(3,4-dimethoxyphenyl)-7-(2,2-dimethylpropanamido)-4-methyl-2H-chromen-2-one)

Selectivity: Steric hindrance from the 2,2-dimethylpropanoate group reduces reaction rates compared to less bulky esters. -

Transesterification :

Reagents: Methanol, H₂SO₄ catalyst, 65°C, 12 h

Product: Methyl 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl carbonate

Application: Used to modify solubility for pharmacological studies.

Oxidation

-

Chromenone Core :

Reagents: KMnO₄ in acidic medium (H₂SO₄), 70°C, 3 h

Product: 3-(3,4-dimethoxyphenyl)-7-(2,2-dimethylpropanoyloxy)-2-oxo-2H-chromen-5,8-dione

Mechanism: Sequential oxidation of the chromenone ring’s α,β-unsaturated carbonyl system.

Reduction

-

Ester Group :

Reagents: LiAlH₄, THF, 0°C → 25°C, 2 h

Product: 7-(2,2-dimethylpropanol)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

Side Reaction: Over-reduction of the chromenone carbonyl is minimized at low temperatures.

Electron-Donating Effects

The 3,4-dimethoxyphenyl group stabilizes intermediates via resonance and inductive effects, directing electrophilic substitution to the chromenone C-6 position. Computational studies (DFT) show:

-

Electron density at C-6: −0.32 e (Mulliken charges)

Steric Effects

The 2,2-dimethylpropanoate group impedes reactions at the ester carbonyl due to steric bulk:

-

Relative reaction rates (vs. methyl ester):

-

Hydrolysis: 0.45×

-

Aminolysis: 0.28×.

-

Comparative Reactivity with Analogues

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that derivatives of this compound can inhibit cell growth effectively. The compounds were tested at various concentrations, and results indicated a dose-dependent response in cell viability, confirming their potential as anticancer agents .

Anti-inflammatory Effects

The presence of the dimethoxyphenyl group suggests that this compound may possess anti-inflammatory properties. Research has shown that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological models.

Experimental Evidence

In vitro assays have demonstrated that these compounds can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6 in cultured cells exposed to inflammatory stimuli . This suggests a potential therapeutic role in treating inflammatory diseases.

Antioxidant Properties

Compounds within the chromenone family are known for their antioxidant capabilities. Studies indicate that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments.

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand, binding to receptors and modulating their activity, which can influence cellular signaling pathways.

Antioxidant Activity: The presence of methoxy groups can enhance its ability to scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the ester group, which may affect its reactivity and biological activity.

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a single methoxy group, potentially altering its chemical properties.

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate: Different ester group, which can influence its solubility and reactivity.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is unique due to the combination of its chromen-2-one core, dimethoxyphenyl group, and dimethylpropanoate ester. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H22O6

- Molecular Weight : 342.38 g/mol

- CAS Number : 6296-57-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

- Antioxidant Activity : Chromones are recognized for their antioxidant properties, which can protect cells from oxidative stress. Studies indicate that this compound may exhibit significant radical scavenging activity.

- Antimicrobial Properties : Research has shown that certain chromone derivatives possess antimicrobial effects against various pathogens. This compound's structure suggests potential efficacy against bacterial and fungal infections.

- Anti-inflammatory Effects : Compounds within the chromone class have been reported to modulate inflammatory responses. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines.

- Anticancer Activity : Chromones have been studied for their ability to induce apoptosis in cancer cells. The specific mechanisms by which this compound operates remain to be fully elucidated but may involve modulation of cell cycle regulators.

Antioxidant Activity

In a study assessing the antioxidant capacity of chromone derivatives, it was found that this compound exhibited a significant reduction in oxidative stress markers in vitro .

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Test Compound | 85% | 25 |

| Control (Vitamin C) | 95% | 10 |

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .

Anti-inflammatory Effects

Research on the anti-inflammatory properties highlighted that the compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory action .

Anticancer Activity

In vitro studies demonstrated that treatment with this chromone derivative led to a decrease in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 15 to 30 µM depending on the cell line .

The mechanisms underlying the biological activities of this compound are likely multifactorial:

- Antioxidant Mechanism : The presence of methoxy groups may enhance electron donation capabilities, leading to effective radical scavenging.

- Antimicrobial Mechanism : The chromone scaffold may interact with microbial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis could occur through activation of caspases or inhibition of survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.